2'-(butan-2-yl)-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(butan-2-yl)-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(butan-2-yl)-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is the Sonogashira coupling reaction, which involves the reaction of terminal alkynes with aryl halides or vinyl halides catalyzed by a palladium (II)/copper (I) system . This method is effective for constructing sp2–sp carbon–carbon bonds and has been widely applied to prepare biologically active molecules .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically stirred at room temperature, followed by purification using techniques such as silica gel flash column chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-(butan-2-yl)-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2’-(butan-2-yl)-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-(butan-2-yl)-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their biological and therapeutic value.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have varied medicinal applications.
Uniqueness
2’-(butan-2-yl)-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H31N3O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-butan-2-yl-1-oxo-N-(pyridin-4-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H31N3O2/c1-3-18(2)28-24(30)21-10-6-5-9-20(21)22(25(28)13-7-4-8-14-25)23(29)27-17-19-11-15-26-16-12-19/h5-6,9-12,15-16,18,22H,3-4,7-8,13-14,17H2,1-2H3,(H,27,29) |
InChI Key |
NQAGJIFHMJLATQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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